1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole
Description
1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole is a sulfonated imidazole derivative characterized by a 4-ethylphenyl sulfonyl group attached to a 2-methyl-substituted imidazole ring. The imidazole core, with its nitrogen heteroatoms, may participate in coordination chemistry or acid-base interactions. This compound’s molecular formula is inferred as C₁₂H₁₄N₂O₂S, with a molecular weight of 250.31 g/mol.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11-4-6-12(7-5-11)17(15,16)14-9-8-13-10(14)2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCTYXRBHWBWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970041 | |
| Record name | 1-(4-Ethylbenzene-1-sulfonyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-52-6 | |
| Record name | 1-(4-Ethylbenzene-1-sulfonyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Groups
The following sulfonyl- or sulfur-containing imidazole/benzimidazole derivatives are compared based on substituents, molecular weight, and functional groups (Table 1):
Table 1: Structural and Functional Comparison of Sulfonated Imidazole Derivatives
*Calculated based on structural inference.
Key Observations:
Substituent Diversity :
- Electron-Withdrawing Groups : Compound 6 () includes a trifluoromethylpyridinyl group, which enhances metabolic stability but may reduce aqueous solubility compared to the target compound’s ethylphenyl group .
- Steric Effects : ’s compound features bulky isopropyl and ethoxy groups, likely increasing steric hindrance and reducing reactivity .
- Oxidation State : The sulfinyl group in Omeprazole Related Compound E () is less electron-withdrawing than sulfonyl, altering acidity and redox stability .
Ring Systems: Piperazine vs. Benzimidazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
